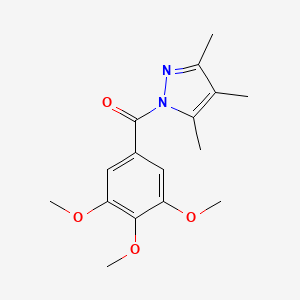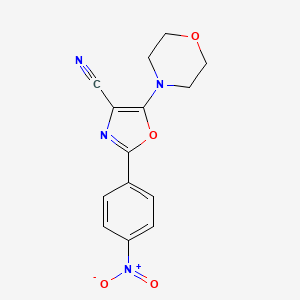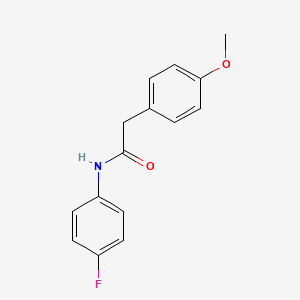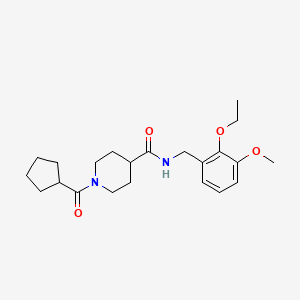
3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole, also known as TMBP, is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. TMBP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.4 g/mol.
Mechanism of Action
The mechanism of action of 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole involves the inhibition of specific enzymes and proteins involved in cell proliferation and survival. This compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs) and cyclins, which are essential for cell cycle progression. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and regulate the expression of specific genes involved in cancer progression. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high purity and stability, which makes it suitable for various in vitro and in vivo experiments. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it challenging to administer in vivo. This compound can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole. One potential direction is to investigate the use of this compound as a potential therapeutic agent for various cancer types. Further studies are needed to determine the optimal dosage and administration route of this compound for cancer treatment. Another potential direction is to explore the use of this compound as a potential anti-inflammatory and antioxidant agent for the treatment of various inflammatory and oxidative stress-related diseases. Finally, future research could focus on the development of novel this compound derivatives with improved pharmacological properties and efficacy.
Conclusion
In conclusion, this compound is a pyrazole derivative that has shown significant potential for various scientific research applications. This compound exhibits anticancer activity, anti-inflammatory and antioxidant properties, and can regulate the expression of specific genes involved in cancer progression. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research and development of this compound. Overall, this compound represents a promising area of research for the development of novel therapeutic agents for various diseases.
Synthesis Methods
3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole can be synthesized using a multi-step reaction process that involves the condensation of 3,4,5-trimethoxybenzoylhydrazine with 3,4,5-trimethyl-1-pyrazolecarboxaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in high purity.
Scientific Research Applications
3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of specific enzymes and proteins involved in cell proliferation and survival.
properties
IUPAC Name |
(3,4,5-trimethoxyphenyl)-(3,4,5-trimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-9-10(2)17-18(11(9)3)16(19)12-7-13(20-4)15(22-6)14(8-12)21-5/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCWCMVYVBHUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640845 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5676259.png)
![N-{rel-(3R,4S)-1-[4-(1-piperidinylcarbonyl)-2-pyridinyl]-4-propyl-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5676263.png)

![3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5676279.png)


![ethyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5676297.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]acetamide](/img/structure/B5676304.png)
amino]-2-hydroxypropyl}sulfamate](/img/structure/B5676311.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676317.png)
![N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5676320.png)
![1-{4-methyl-2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]pyrimidin-5-yl}ethanone](/img/structure/B5676343.png)
![(3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5676348.png)
![2-methyl-6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5676355.png)